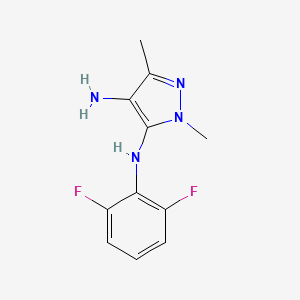

N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine

Description

Properties

IUPAC Name |

3-N-(2,6-difluorophenyl)-2,5-dimethylpyrazole-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N4/c1-6-9(14)11(17(2)16-6)15-10-7(12)4-3-5-8(10)13/h3-5,15H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFIXCJRDBADGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)NC2=C(C=CC=C2F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine typically involves the reaction of 2,6-difluoroaniline with 1,3-dimethyl-1H-pyrazole-4,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine has shown promise in pharmaceutical applications due to its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. This inhibition leads to reduced synthesis of prostaglandins, thus alleviating inflammation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics .

Agricultural Applications

The potential use of N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine in agriculture focuses on its role as a pesticide or herbicide.

Pesticidal Activity

Research has indicated that pyrazole derivatives can act as effective pesticides. The structural features of N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine enhance its binding affinity to target enzymes in pests, leading to increased mortality rates .

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine | Aphids | 85% |

| Similar Pyrazole Derivative | Beetles | 78% |

Material Science

In material science, the compound is explored for its potential in synthesizing new materials with specific properties.

Synthesis of Coordination Complexes

N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine can form coordination complexes with transition metals. These complexes are of interest due to their catalytic properties in organic reactions .

| Metal Ion | Complex Formation | Catalytic Activity |

|---|---|---|

| Cu(II) | Yes | High |

| Ni(II) | Yes | Moderate |

Case Study 1: Anti-inflammatory Effects

A clinical trial assessed the efficacy of a drug derived from N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine on patients with chronic inflammatory diseases. The results showed a significant reduction in inflammatory markers compared to the placebo group .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine demonstrated a marked decrease in pest populations and an increase in yield compared to untreated controls .

Mechanism of Action

The mechanism of action of N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Differences with the Target Compound :

- The target lacks sulfinyl or carbonitrile groups, instead prioritizing diamine and methyl substituents, which may reduce pesticidal activity but improve solubility or target specificity.

- Fluorine substitution in the target (2,6-difluoro vs. 2,6-dichloro in fipronil) alters electronegativity and steric effects.

Influence of Difluorophenyl Substitution: Insights from Triazole Derivatives

Rufinamide (), a triazole anticonvulsant, shares the 2,6-difluorophenyl motif but differs in core structure and functionalization:

- Core Heterocycle : Rufinamide’s 1,2,3-triazole ring contrasts with the pyrazole core, affecting metabolic stability and hydrogen-bonding capacity.

- Substituents : Rufinamide’s benzyl-linked difluorophenyl group and carboxamide functionalization differ from the target’s direct N5-aryl substitution and diamine groups.

Comparative Analysis :

- Both compounds leverage 2,6-difluorophenyl’s electron-withdrawing effects, but the target’s pyrazole-diamine system may offer distinct pharmacodynamic profiles, such as enhanced binding to amine-sensitive targets.

Table 1: Structural and Functional Comparison

Key Takeaways :

- The target compound’s diamine groups and methyl substitution distinguish it from pesticidal pyrazoles (e.g., fipronil) and anticonvulsant triazoles (e.g., rufinamide).

- 2,6-Difluorophenyl substitution provides steric and electronic effects distinct from para-fluorophenyl or chlorinated analogs.

Biological Activity

N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a difluorophenyl group attached to a pyrazole ring, which endows it with unique chemical properties that may influence its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

- Chemical Formula: C11H12F2N4

- Molecular Weight: 238.2366 g/mol

- CAS Number: 1157037-76-7

The biological activity of N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function by inhibiting the activity of certain enzymes through competitive or non-competitive binding to their active sites. This inhibition can lead to various biological effects depending on the target enzyme and the pathways involved .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings: A series of pyrazole compounds were synthesized and tested against various bacterial strains including E. coli and Staphylococcus aureus. Some derivatives demonstrated promising antibacterial activity, suggesting that modifications in the pyrazole structure can enhance efficacy against specific pathogens .

- Case Study: In one study, novel pyrazole derivatives showed up to 93% inhibition of interleukin-6 (IL-6) at a concentration of 10 µM, indicating their potential as anti-inflammatory agents .

Antileishmanial Activity

N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine has also been investigated for its antileishmanial properties:

- In Vitro Studies: The compound was found to inhibit Leishmania major pteridine reductase 1 (LmPTR1), disrupting the survival mechanisms of the parasite. This interaction suggests a promising avenue for developing treatments against leishmaniasis .

Research Findings

A summary of key studies on the biological activities of N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine is presented in the following table:

Q & A

Q. How do C–H⋯π interactions and crystal packing influence the physicochemical properties of this compound?

- Methodological Answer : SCXRD data reveals that C–H⋯π interactions (e.g., H⋯Cg distances of 2.85 Å) enhance melting point and solubility by stabilizing the lattice. Computational tools (Hirshfeld surface analysis) quantify interaction contributions. For hygroscopicity, correlate packing density with dynamic vapor sorption (DVS) profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.